

Application Notes for $\text{Eu}(\text{fod})_3$ in Flavone Structure Elucidation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: $\text{Eu}(\text{fod})_3\text{-d}_{30}$

CAS No.: 56689-47-5

Cat. No.: S3560025

[Get Quote](#)

Introduction to $\text{Eu}(\text{fod})_3$ as a Shift Reagent

$\text{Eu}(\text{fod})_3$, or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium, is a premier **lanthanide shift reagent (LSR)** used in NMR spectroscopy. Its primary historical use has been to resolve overlapping signals in the NMR spectra of organic compounds, particularly by inducing pseudo-contact shifts in the protons of Lewis basic molecules, such as flavones, that coordinate to its europium ($\text{Eu}(\text{III})$) center [1]. The complex is highly **paramagnetic** due to the f^6 electron configuration of the $\text{Eu}(\text{III})$ center, which contains six unpaired electrons [1]. The deuterated form, $\text{Eu}(\text{fod})_3\text{-d}_{30}$, where the hydrogen atoms in the tert-butyl groups are replaced by deuterium, is specifically used to avoid extraneous proton signals that could interfere with the NMR spectrum of the analyte [2].

Chemical Properties and Mechanism of Action

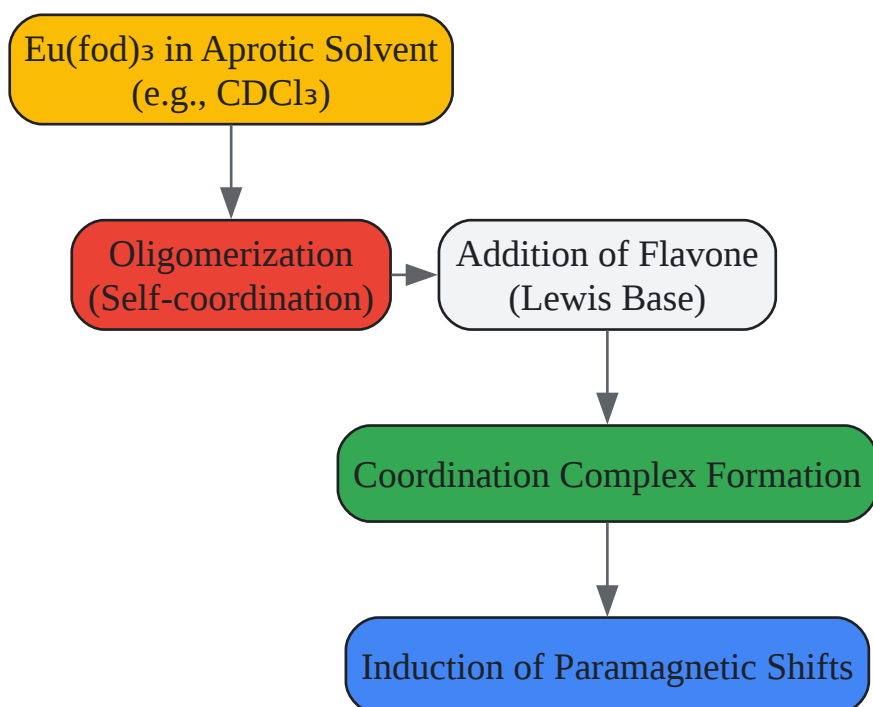
Key Structural and Solvation Properties

The following table summarizes the core chemical properties of $\text{Eu}(\text{fod})_3$ that underpin its utility.

Property	Description and Implication for NMR Analysis
Molecular Formula	$C_{30}H_{30}EuF_{21}O_6$ (Non-deuterated); $C_{30}H_3D_{30}EuF_{21}O_6$ (Deuterated, $Eu(fod)_3-d_{30}$) [2] [1].
Molar Mass	1037.49 g/mol (Non-deuterated); ~1070.69 g/mol (Deuterated) [2] [1].
Metal Center	Eu(III), paramagnetic (f^6 configuration) [1].
Coordination	Lewis Acid; initial coordination number is 6, can expand to 7 or 8 upon binding to a substrate [1].
Solubility	Highly soluble in non-polar organic solvents (e.g., $CDCl_3$, C_6D_6) [1].
Affinity	Binds strongly to "hard" Lewis bases, notably oxygen atoms in carbonyls, ethers, alcohols, and nitrogen in amines [1].

Mechanism of Action as an NMR Shift Reagent

The mechanism can be visualized through the following workflow. The paramagnetic Eu(III) ion induces chemical shift changes in the NMR spectrum of a substrate that coordinates to it.



[Click to download full resolution via product page](#)

Upon dissolution in an aprotic solvent, $\text{Eu}(\text{fod})_3$ can undergo **self-association or oligomerization** [3]. When a flavone or other Lewis basic substrate is introduced, it displaces the self-coordinated fod ligands, forming a direct Eu-O bond with the carbonyl oxygen or other basic sites on the flavone [1]. This binding brings the paramagnetic lanthanide ion into close proximity with the flavone's protons. The resulting **pseudo-contact (dipolar) interaction** induces significant shifts in their NMR resonances. The magnitude of the shift for a given proton is proportional to $(3\cos^2\theta - 1)/r^3$, where 'r' is the distance from the proton to the Eu ion and 'θ' is the angle defined by the proton-Eu vector and the principal magnetic axis of the complex [1].

Experimental Protocol for Flavone Analysis

Sample and Reagent Preparation

- **Solvent Selection:** Use dry, deuterated, **aprotic solvents** such as chloroform-d (CDCl_3) or benzene- d_6 (C_6D_6). The choice of solvent is critical, as coordinating solvents like DMSO- d_6 or CD_3CN will compete with the flavone for binding to the Eu(III) center, drastically reducing the observed shift effects [3].
- **Analyte Solution:** Prepare a concentrated stock solution (~5-20 mM) of the flavone in the chosen deuterated solvent.
- **Shift Reagent Solution:** Prepare a stock solution of $\text{Eu}(\text{fod})_3\text{-d}_{30}$ in the same solvent. The high molecular weight requires careful mass measurement. A typical concentration for a stock solution is 50-100 mM.

Titration Procedure and Data Acquisition

- **Initial Spectrum:** Acquire a standard ^1H NMR spectrum of the flavone solution without the shift reagent. This serves as the baseline.
- **Incremental Titration:** Using a micro-syringe, add small, measured aliquots of the $\text{Eu}(\text{fod})_3\text{-d}_{30}$ stock solution directly to the NMR tube. Cap and mix the tube thoroughly after each addition.
- **Data Collection:** After each addition, acquire a new ^1H NMR spectrum. It is advisable to also run ^{19}F NMR spectra, as the ^{19}F signals of the fod ligands are sensitive reporters of coordination and can confirm successful adduct formation [3].
- **Titration Endpoint:** Continue the titration until sufficient spectral resolution is achieved. Be cautious not to add excessive reagent, as paramagnetic **line broadening** will eventually degrade spectral

quality due to shortened relaxation times (T_1 , T_2) [1].

Data Interpretation for Flavone Structure

The following table outlines the expected effects and their structural significance for a flavone coordinated via its carbonyl oxygen.

Observed NMR Change	Structural Interpretation
Downfield Shifts ($\uparrow \delta$)	All protons will experience a downfield shift, but the magnitude decreases with increasing distance from the Eu center.
Large Shifts for H-5, H-6, H-8	Protons on the A-ring, particularly H-6 and H-8, are in close proximity to the coordination site and will experience the largest shifts. H-5 is also strongly affected.
Smaller Shifts for B-ring Protons	Protons on the B-ring (e.g., H-2', H-5', H-6') are farther from the Eu center and will exhibit smaller, more uniform shifts.
Signal Dispersion	Overlapping signals in the original spectrum (e.g., sugar proton region in C-glycosyl flavones) may become resolved.
Line Broadening	Increased line width is expected, especially for protons closest to the paramagnetic center.

Complementary Techniques for Flavone Elucidation

While $\text{Eu}(\text{fod})_3$ is powerful for simplifying ^1H NMR spectra, a full structure elucidation of complex flavones, such as the **C-glycosyl flavones** commonly found in cereals and medicinal plants, requires a multi-technique approach [4] [5].

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** HPLC-ESI-MS n is indispensable for determining the molecular weight, identifying the aglycone type (e.g., apigenin, luteolin), and characterizing the sugar moieties and any acylations. The fragmentation patterns of C-glycosyl flavones are distinct from their O-glycosylated counterparts [4] [5].

- **High-Resolution Mass Spectrometry (HRMS):** Provides exact mass measurements, allowing for the unambiguous determination of elemental composition and discrimination between isobaric substituents, such as a hexose ($C_6H_{12}O_6$) and a caffeoyl group ($C_9H_6O_3$), which have the same nominal mass of 162 but different exact masses [4].
- **Advanced NMR Methods:** Multi-dimensional NMR experiments (e.g., 1H - ^{13}C HSQC, HMBC) are often necessary to fully assign the structure, particularly for isomeric flavones and for defining glycosylation sites [6].

Key Considerations and Best Practices

- **Solvent Effects:** The equilibrium between oligomeric and monomeric forms of $Eu(fod)_3$ is solvent-dependent. In apolar solvents, oligomerization dominates, while associative solvents like DMSO shift the equilibrium towards the monomeric form, which can be observed via ^{19}F NMR signal sharpening [3].
- **Concentration:** Work at the lowest effective concentration of $Eu(fod)_3$ to minimize line broadening and cost. The deuterated form, $Eu(fod)_3-d_{30}$, is significantly more expensive than the non-deuterated analogue [2].
- **Limitations:** The technique is most effective in non-coordinating solvents. For compounds with multiple strong Lewis basic sites, complex binding modes can make interpretation difficult. With the widespread availability of high-field NMR spectrometers, the need for shift reagents has diminished, but they remain valuable for specific problems of signal overlap.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. EuFOD [en.wikipedia.org]
2. Euroshift-fod- d (30) for nmr-spectros-c& | 56689-47-5 [chemicalbook.com]
3. A 1H , ^{13}C and ^{19}F nuclear magnetic resonance study of ... [pubmed.ncbi.nlm.nih.gov]
4. Comprehensive characterization of C-glycosyl flavones in ... [pmc.ncbi.nlm.nih.gov]
5. Identification of C-glycosyl flavones by high performance liquid... [pmc.ncbi.nlm.nih.gov]

6. Highly oxidized flavones in Artemisia species [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes for Eu(fod)₃ in Flavone Structure Elucidation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3560025#using-eu-fod-3-d30-for-flavone-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com